molecular formula C9H11BrClN3S2 B2855596 N-[(5-Bromo-1,3-thiazol-2-yl)methyl]-2-(1,3-thiazol-2-yl)ethanamine;hydrochloride CAS No. 2418705-53-8

N-[(5-Bromo-1,3-thiazol-2-yl)methyl]-2-(1,3-thiazol-2-yl)ethanamine;hydrochloride

Cat. No. B2855596
CAS RN: 2418705-53-8
M. Wt: 340.68
InChI Key: ZAPRHDZRTSBQOP-UHFFFAOYSA-N
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Description

Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .


Synthesis Analysis

Thiazole derivatives can be synthesized by the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Thiazole derivatives have been observed to have several biological activities such as antihypertensive activity, anti-inflammatory activity, antischizophrenia activity, antibacterial activity, anti-HIV activity, hypnotics activity, antiallergic activity, analgesic activity, fibrinogen receptor antagonist activity with antithrombotic activity, as bacterial DNA gyrase B inhibitor activity, antitumor and cytotoxic activity .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Antioxidant Activity

Thiazole derivatives have been found to act as antioxidants . They can neutralize harmful free radicals in the body, potentially preventing or slowing damage to cells.

Analgesic Activity

Compounds related to thiazole have been used to develop analgesic (pain-relieving) drug molecules . They could potentially be used in the treatment of various types of pain.

Anti-inflammatory Activity

Thiazole derivatives have shown anti-inflammatory properties . They could be used in the development of drugs for conditions involving inflammation, such as arthritis or inflammatory bowel disease.

Antimicrobial Activity

Thiazole compounds have demonstrated antimicrobial properties, making them potential candidates for the development of new antibiotics .

Antifungal Activity

Some thiazole derivatives have been found to have antifungal properties . They could potentially be used in the treatment of fungal infections.

Antiviral Activity

Thiazole derivatives have shown potential as antiviral agents . They could be used in the development of drugs for viral diseases.

Diuretic Activity

Thiazole compounds have been found to have diuretic effects . They could potentially be used in the treatment of conditions like hypertension or edema.

Antitumor or Cytotoxic Activity

Thiazole derivatives have been found to have antitumor or cytotoxic properties . They could potentially be used in the development of cancer treatments.

Future Directions

Thiazole derivatives represent a promising area of research in the development of new therapeutic agents. Their diverse biological activities make them attractive targets for drug design and discovery .

properties

IUPAC Name

N-[(5-bromo-1,3-thiazol-2-yl)methyl]-2-(1,3-thiazol-2-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN3S2.ClH/c10-7-5-13-9(15-7)6-11-2-1-8-12-3-4-14-8;/h3-5,11H,1-2,6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAPRHDZRTSBQOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)CCNCC2=NC=C(S2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClN3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(5-Bromo-1,3-thiazol-2-yl)methyl]-2-(1,3-thiazol-2-yl)ethanamine;hydrochloride

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